n-(2-Hydroxyphenyl)formamide
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Overview
Description
N-formyl-2-Aminophenol: is a bacterial secondary metabolite known for its antioxidant activity . It is also referred to as 2’-Hydroxyformanilide and has the molecular formula C7H7NO2 . This compound has been found in Penicillium chrysogenum and has shown potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-formyl-2-Aminophenol can be synthesized through the N-formylation of 2-aminophenol. This process involves the reaction of 2-aminophenol with formic acid or formic acid derivatives under specific conditions . Catalysts such as unsupported or material-supported nanostructure catalysts are often used to enhance the efficiency of the reaction .
Industrial Production Methods: Industrial production of N-formyl-2-Aminophenol typically involves large-scale N-formylation reactions using eco-friendly media such as water, polyethylene glycol, and ionic liquids . These methods are designed to be efficient and sustainable, minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-formyl-2-Aminophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert N-formyl-2-Aminophenol into other derivatives.
Substitution: Substitution reactions involving N-formyl-2-Aminophenol can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of N-formyl-2-Aminophenol .
Scientific Research Applications
N-formyl-2-Aminophenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-formyl-2-Aminophenol involves its ability to scavenge free radicals, thereby exhibiting antioxidant activity . It interacts with reactive oxygen species, neutralizing them and preventing oxidative damage . The molecular targets and pathways involved in its antioxidant activity include various cellular enzymes and signaling pathways related to oxidative stress .
Comparison with Similar Compounds
2-Aminophenol: A precursor to N-formyl-2-Aminophenol, known for its use in the synthesis of benzoxazoles.
2-Hydroxybenzaldehyde: Another compound with similar chemical properties, used in the synthesis of various organic compounds.
Uniqueness: N-formyl-2-Aminophenol is unique due to its specific formyl group, which imparts distinct chemical and biological properties .
Biological Activity
N-(2-Hydroxyphenyl)formamide, also known as o-hydroxyphenylformamide, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H9NO
- Molecular Weight : 151.16 g/mol
- CAS Number : 2843-27-8
The presence of both a hydroxyl group and a formamide group in its structure contributes to its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including anti-inflammatory and anticancer properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress markers in various biological assays. This property is crucial in preventing cellular damage associated with oxidative stress.
Anticancer Activity
This compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study evaluating its effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical Cancer) | 25 | Apoptosis induction |
MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory properties . It can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.
Case Studies
- Study on Antioxidant Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups, supporting its use as a potential therapeutic agent against oxidative stress-related diseases.
- Anticancer Research : In another investigation, this compound was tested against various cancer cell lines. The results showed that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.
- Inflammation Model Study : A study utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages found that treatment with this compound significantly reduced levels of TNF-α and IL-6, suggesting its effectiveness in modulating inflammatory responses.
Properties
CAS No. |
2843-27-8 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)formamide |
InChI |
InChI=1S/C7H7NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-5,10H,(H,8,9) |
InChI Key |
DCGLLVNYKPKJDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)O |
Key on ui other cas no. |
2843-27-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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